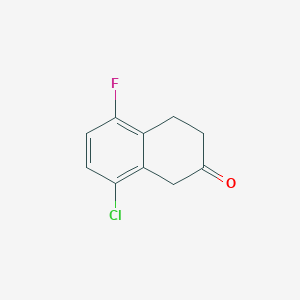
8-Chloro-5-fluoro-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-5-fluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound that belongs to the class of naphthalenones. These compounds are characterized by their naphthalene core structure, which is modified with various substituents. This particular compound features chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine and fluorine atoms into the naphthalene ring.
Reduction: Conversion of the naphthalene ring to a dihydronaphthalene structure.
Cyclization: Formation of the ketone group at the 2-position.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions might convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenones.
科学研究应用
8-Chloro-5-fluoro-3,4-dihydronaphthalen-2(1H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be investigated for pharmacological properties.
Industry: May serve as a precursor for materials or other industrial chemicals.
作用机制
The mechanism of action would depend on the specific application. For example, if used in medicine, it might interact with specific enzymes or receptors, influencing biological pathways. The presence of chlorine and fluorine atoms can affect its binding affinity and reactivity.
相似化合物的比较
Similar Compounds
- 8-Chloro-3,4-dihydronaphthalen-2(1H)-one
- 5-Fluoro-3,4-dihydronaphthalen-2(1H)-one
- 8-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene
Uniqueness
The combination of chlorine and fluorine atoms in 8-Chloro-5-fluoro-3,4-dihydronaphthalen-2(1H)-one can impart unique chemical properties, such as increased reactivity or specific binding characteristics, making it distinct from other similar compounds.
属性
分子式 |
C10H8ClFO |
|---|---|
分子量 |
198.62 g/mol |
IUPAC 名称 |
8-chloro-5-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8ClFO/c11-9-3-4-10(12)7-2-1-6(13)5-8(7)9/h3-4H,1-2,5H2 |
InChI 键 |
HXOUYRRXOOFMHU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2CC1=O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)
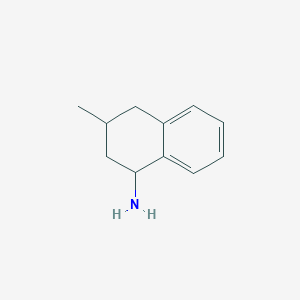
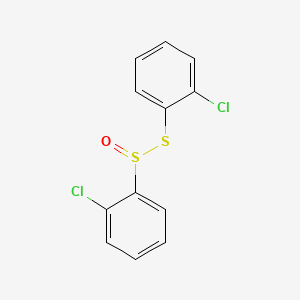

![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)

![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)
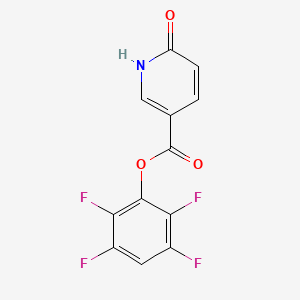
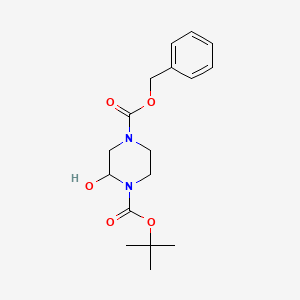

![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)
